
5-Bromo-6-chloro-3-indolyl b-D-glucuronide cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt: is a chromogenic substrate used primarily for the detection of β-glucuronidase activity. This compound is known for producing a magenta color in the presence of β-glucuronidase, making it a valuable tool in various biochemical assays and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt involves the reaction of 5-bromo-6-chloro-3-indolyl with D-glucuronic acid in the presence of cyclohexylamine. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the indole ring can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, aqueous buffer solutions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dimethylsulfoxide, and catalysts.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic tests to detect bacterial contamination, particularly in identifying Escherichia coli .
Industry:
Mechanism of Action
The compound acts as a substrate for the β-glucuronidase enzyme. Upon enzymatic hydrolysis, the glucuronide moiety is cleaved, resulting in the formation of a colored product. This color change is used as an indicator of β-glucuronidase activity. The molecular target is the β-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide sodium salt
- 4-Methylumbelliferyl-β-D-glucuronide hydrate
Uniqueness: 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its specific substitution pattern on the indole ring, which results in a distinct magenta color upon hydrolysis. This makes it particularly useful in applications where a clear and distinguishable color change is required .
Properties
Molecular Formula |
C20H26BrClN2O7 |
|---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14?;/m0./s1 |
InChI Key |
HGZDFBMYVMPFHR-VWOGDOGESA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


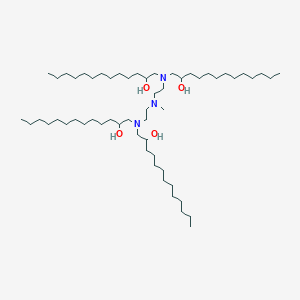

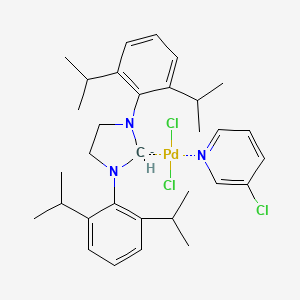

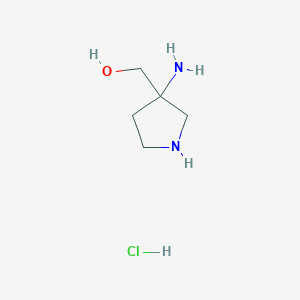
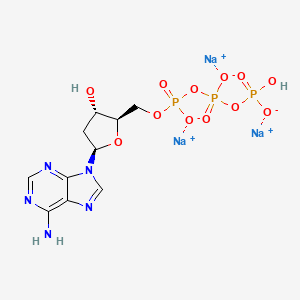


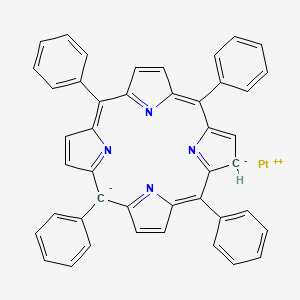

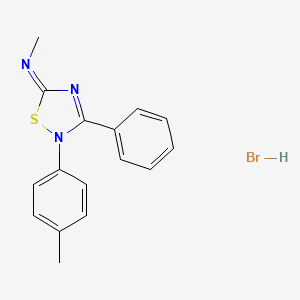


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)
